Bienvenue dans la boutique en ligne BenchChem!

1-Methyloctahydropyrrolo[3,4-b]pyridine

Physicochemical Properties Drug Design Medicinal Chemistry

1-Methyloctahydropyrrolo[3,4-b]pyridine is a saturated, fused bicyclic diamine, specifically an octahydro-pyrrolo[3,4-b]pyridine with an N1-methyl substituent. This structural core functions as a privileged scaffold in medicinal chemistry, particularly valued for its rigidity and the defined spatial orientation it imparts to substituents.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 128740-18-1
Cat. No. B186340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyloctahydropyrrolo[3,4-b]pyridine
CAS128740-18-1
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1CCCC2C1CNC2
InChIInChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3
InChIKeyQVLUVOZDWSAEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyloctahydropyrrolo[3,4-b]pyridine (CAS 128740-18-1): Sourcing the Core Bicyclic Diamine Scaffold for CNS and Anti-Infective Research


1-Methyloctahydropyrrolo[3,4-b]pyridine is a saturated, fused bicyclic diamine, specifically an octahydro-pyrrolo[3,4-b]pyridine with an N1-methyl substituent . This structural core functions as a privileged scaffold in medicinal chemistry, particularly valued for its rigidity and the defined spatial orientation it imparts to substituents. It serves as a versatile synthetic intermediate for constructing conformationally constrained analogues in drug discovery programs targeting central nervous system (CNS) disorders and bacterial infections [1]. Its physical properties include a calculated density of 0.948 g/cm³ and a boiling point of 185.4 °C .

Why Substituting 1-Methyloctahydropyrrolo[3,4-b]pyridine with a Generic Analog is a High-Risk Research Strategy


In contrast to simple monocyclic amines like piperidine, the constrained bicyclic core of 1-Methyloctahydropyrrolo[3,4-b]pyridine enforces a fixed dihedral angle and distinct nitrogen basicity, which directly dictates its binding mode to biological targets . The presence and position of the N1-methyl group are critical determinants of both metabolic stability and CNS penetration, creating a fundamental barrier to simple substitution . Directly replacing this scaffold with an unvalidated alternative or a close isomer (e.g., 6-methyl variant or a monocyclic surrogate) introduces a high risk of altering the lead compound's pharmacokinetic profile and target engagement. The specific stereoisomer, (4aS,7aS)-octahydro-1-methyl-1H-pyrrolo[3,4-b]pyridine, is an irreplaceable building block in the synthesis of the blockbuster antibiotic Moxifloxacin, underscoring the profound impact of precise stereochemistry on downstream pharmacological activity .

Quantitative Selection Guide: Head-to-Head Evidence for 1-Methyloctahydropyrrolo[3,4-b]pyridine


Precise N1-Methylation Confers Unique Physicochemical Properties vs. Unsubstituted Core

Quantitative differences in key physicochemical properties between the target compound and the unsubstituted core (1H-Octahydropyrrolo[3,4-b]pyridine, CAS 5654-94-4) highlight the structural impact of N1-methylation. The introduction of the methyl group increases molecular weight and alters lipophilicity, as reflected in the higher boiling point. This difference in basicity and lipophilicity directly influences blood-brain barrier penetration potential and receptor binding kinetics, making the target compound a distinct chemical entity for CNS drug discovery .

Physicochemical Properties Drug Design Medicinal Chemistry

Defined Solubility Profile Distinguishes from Related Heterocyclic Cores

The calculated aqueous solubility of 1-Methyloctahydropyrrolo[3,4-b]pyridine is reported as freely soluble at 210 g/L (25 ºC). This high solubility value provides a quantitative baseline for comparison with other less soluble, lipophilic bicyclic amines used as CNS-penetrant scaffolds. In contrast, many drug-like analogs with larger substituents or more aromatic character exhibit significantly lower aqueous solubility (often <0.1 mg/mL), which can limit their utility in standard biochemical and cell-based assays without the use of co-solvents .

Solubility Formulation In Vitro Assays

Stereochemically Defined (4aS,7aS) Isomer is Essential for Moxifloxacin Synthesis

The specific stereoisomer, (4aS,7aS)-octahydro-1-methyl-1H-pyrrolo[3,4-b]pyridine (CAS 151213-45-5), is a critical, non-substitutable intermediate in the industrial synthesis of the fluoroquinolone antibiotic Moxifloxacin . The stereochemistry at the ring junction is essential for the antibacterial activity of the final drug product. Use of an incorrect isomer, a racemic mixture, or a different diamine scaffold would result in a final compound lacking the required pharmacological profile, representing a high-value, high-risk decision point for process chemistry .

Antibiotic Synthesis Stereochemistry Process Chemistry

Validated Application Scenarios for Procuring 1-Methyloctahydropyrrolo[3,4-b]pyridine


Synthesis of Novel CNS-Penetrant Ligands

Leverage the scaffold's rigid, bicyclic diamine core to design and synthesize conformationally restricted analogs of known CNS-active drugs. The defined solubility of the free base (210 g/L) facilitates rapid exploration of chemical space in parallel synthesis efforts, while the N1-methyl group provides a handle for modulating lipophilicity and metabolic stability without adding significant molecular weight .

Process Development for Quinolone Antibiotics

Utilize the (4aS,7aS)-stereoisomer as a validated, high-purity starting material for the synthesis of Moxifloxacin and related next-generation fluoroquinolones. This is a high-value application where precise stereochemical control is paramount for achieving the required antibacterial potency and safety profile .

Fragment-Based Drug Discovery (FBDD) Screening

Employ the compound as a low-molecular-weight (140.23 g/mol) "fragment" in NMR or SPR-based screening campaigns. Its high aqueous solubility ensures reliable results at the high concentrations typically required for fragment screening, and its rigid core offers a defined vector for subsequent fragment growth or linking strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyloctahydropyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.